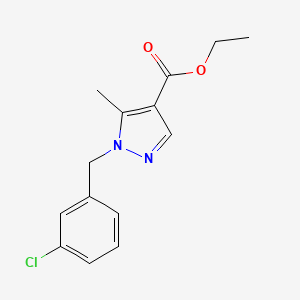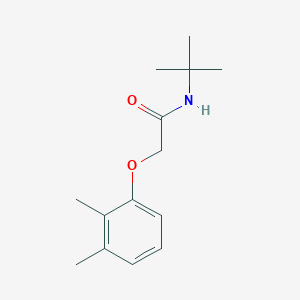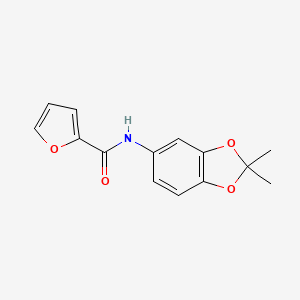
ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research. EPMC is a pyrazole derivative that has been synthesized using various methods. This compound has been studied for its potential applications in the field of medicine and as a tool for laboratory experiments.
Mécanisme D'action
The mechanism of action of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate may also act through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has been reported to have anti-inflammatory, analgesic, and antipyretic effects. These effects are believed to be due to its inhibition of the COX-2 enzyme and the NF-κB pathway. ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has also been reported to have cytotoxic effects on cancer cells, particularly breast cancer cells. In addition, ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has been shown to have anxiolytic and antidepressant effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for the study of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate. One area of research is the development of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives with improved biological activity and selectivity. Another area of research is the investigation of the molecular targets and pathways involved in the effects of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate. In addition, further studies are needed to determine the safety and efficacy of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate in clinical settings. Overall, the study of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has the potential to lead to the development of new drugs and therapies for a variety of diseases and conditions.
Méthodes De Synthèse
Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 3-chlorobenzylamine and ethyl acetoacetate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is purified using column chromatography. Another method involves the reaction of 3-chlorobenzylamine and ethyl 2-oxo-4-phenylbutanoate in the presence of sodium ethoxide. The product is purified using recrystallization.
Applications De Recherche Scientifique
Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in the field of medicine. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has also been studied for its potential use as an anticancer agent. In addition, ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has been used as a tool for laboratory experiments, particularly in the field of neuroscience.
Propriétés
IUPAC Name |
ethyl 1-[(3-chlorophenyl)methyl]-5-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-8-16-17(10(13)2)9-11-5-4-6-12(15)7-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGOSYGIFCBEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide](/img/structure/B5594535.png)
![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)
![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)
![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)
![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)


![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)
![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)